molecular formula C8H8N2S B1523937 3-Amino-4-(methylsulfanyl)benzonitrile CAS No. 1178148-01-0

3-Amino-4-(methylsulfanyl)benzonitrile

Cat. No.: B1523937
CAS No.: 1178148-01-0
M. Wt: 164.23 g/mol
InChI Key: MMMOLDWACARVRL-UHFFFAOYSA-N
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Description

3-Amino-4-(methylsulfanyl)benzonitrile is an organic compound that belongs to the class of benzonitrile derivatives. It contains an amino group (-NH2) and a methylsulfanyl group (-SCH3). The molecular formula of this compound is C8H8N2S .


Molecular Structure Analysis

The molecular structure of benzonitrile derivatives, including this compound, can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

Imaging Agents in Neuroimaging

3-Amino-4-(methylsulfanyl)benzonitrile derivatives have been explored for their potential in neuroimaging, particularly in positron emission tomography (PET) studies. These compounds, due to their affinity for serotonin transporters, have been utilized in the development of imaging agents like [11C]-DASB. Studies have demonstrated the effectiveness of these derivatives in in vitro and in vivo binding assays, highlighting their selectivity and high affinity for the serotonin transporter, making them suitable for visualizing changes in serotonin transporter densities in the human brain through PET imaging (Wilson et al., 2002; Garg et al., 2007).

Corrosion Inhibition

Another significant application of this compound derivatives is in the field of corrosion inhibition. These compounds have been investigated for their ability to inhibit corrosion of metals in acidic environments. Studies have shown that benzonitrile derivatives are effective corrosion inhibitors, with their efficiency being attributed to the formation of protective layers on metal surfaces, thus preventing corrosive substances from causing damage (Chaouiki et al., 2018).

Material Science Applications

In material science, the incorporation of this compound derivatives into polymers has been explored to enhance the properties of materials. For instance, these derivatives have been used in the design of self-healing poly(urea–urethane) elastomers, demonstrating the potential for creating advanced materials with improved durability and longevity. The ability of these elastomers to heal at room temperature without any external intervention showcases the innovative application of these compounds in developing next-generation materials (Rekondo et al., 2014).

Biochemical Research

This compound and its analogues have been used in biochemical research to study the structure and function of various biochemical compounds. For example, the sulfur-containing amino acids, which are crucial in many biological processes, can be studied using derivatives of benzonitrile to understand their roles in metabolism and disease. These studies contribute to a broader understanding of the biochemical pathways that are essential for life (Brosnan & Brosnan, 2006).

Safety and Hazards

While specific safety and hazard information for 3-Amino-4-(methylsulfanyl)benzonitrile is not available, it’s important to handle all chemicals with care. For instance, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s combustible and harmful if swallowed or in contact with skin .

Properties

IUPAC Name

3-amino-4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMOLDWACARVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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